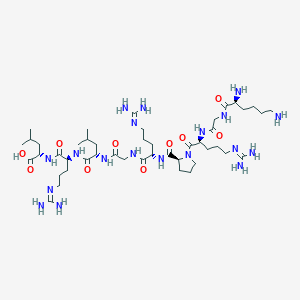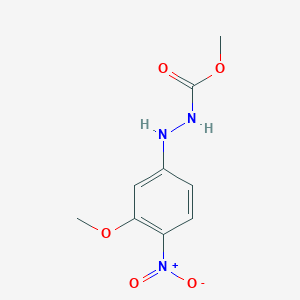![molecular formula C10H14O4 B12606117 [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde CAS No. 917613-23-1](/img/structure/B12606117.png)
[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde is a chemical compound with a unique spirocyclic structure. This compound features a 1,4-dioxaspiro[4.5]decane skeleton, which is formed when a cyclohexylidene group binds to both hydroxyl groups of carboxylic groups of the starting malic acid . The compound is an intermediate in the asymmetric synthesis of α-hydroxy-alkanoic acids .
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes . The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
科学的研究の応用
[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of α-hydroxy-alkanoic acids.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
作用機序
The mechanism by which [(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde exerts its effects involves its ability to form stable spirocyclic structures. These structures can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The specific pathways involved depend on the context of its application, such as in enzyme catalysis or receptor binding.
類似化合物との比較
Similar Compounds
- (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid .
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides .
Uniqueness
[(2S)-3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of complex organic molecules.
特性
CAS番号 |
917613-23-1 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
2-[(2S)-3-oxo-1,4-dioxaspiro[4.5]decan-2-yl]acetaldehyde |
InChI |
InChI=1S/C10H14O4/c11-7-4-8-9(12)14-10(13-8)5-2-1-3-6-10/h7-8H,1-6H2/t8-/m0/s1 |
InChIキー |
RRUHESYIEAZOPW-QMMMGPOBSA-N |
異性体SMILES |
C1CCC2(CC1)O[C@H](C(=O)O2)CC=O |
正規SMILES |
C1CCC2(CC1)OC(C(=O)O2)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[1-[7-[1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-carboxyethyl]-4-hydroxycyclohexa-2,4-dien-1-yl]-7-oxoheptanoyl]-4-hydroxycyclohexa-2,4-dien-1-yl]propanoic acid](/img/structure/B12606036.png)
![N-[2-(2-Ethoxyethoxy)phenyl]-5-methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12606041.png)
![[([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methoxy](trimethyl)silane](/img/structure/B12606047.png)
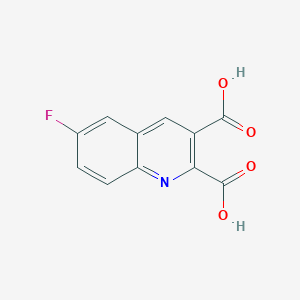
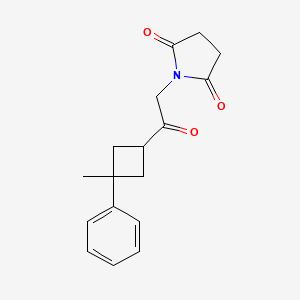
![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)

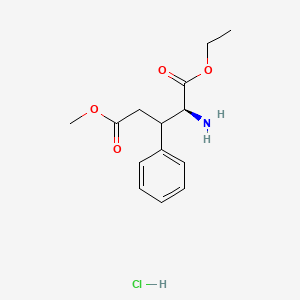
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B12606085.png)
![3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione](/img/structure/B12606089.png)
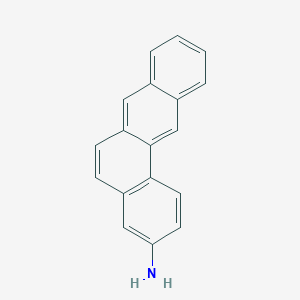
![N-[4-Chloro-3-(4-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606106.png)
